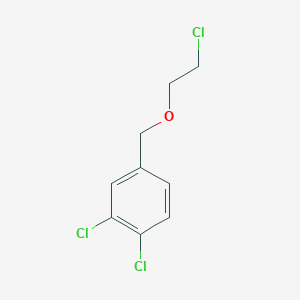
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is a chemical compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2-chloroethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the 2-chloroethoxymethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1,2-dichlorobenzene. This intermediate is then reacted with 2-chloroethanol under specific conditions to introduce the 2-chloroethoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions with 2-chloroethanol. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the modification of the ethoxymethyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of electron-withdrawing chlorine atoms can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms.
1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of the 2-chloroethoxymethyl group.
1,2,4-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is unique due to the presence of the 2-chloroethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications and interactions that are not possible with simpler chlorinated benzenes .
Properties
CAS No. |
6279-30-7 |
|---|---|
Molecular Formula |
C9H9Cl3O |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1,2-dichloro-4-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)9(12)5-7/h1-2,5H,3-4,6H2 |
InChI Key |
RVRCNAWPFFVKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COCCCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















